N-(cycloheptylmethyl)furan-3-sulfonamide
Description
Properties
IUPAC Name |
N-(cycloheptylmethyl)furan-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c14-17(15,12-7-8-16-10-12)13-9-11-5-3-1-2-4-6-11/h7-8,10-11,13H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAPXGMHWJRLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CNS(=O)(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cycloheptanecarboxaldehyde
Cycloheptylmethylamine is synthesized via reductive amination:
-
Condensation : Cycloheptanecarboxaldehyde (1.0 equiv) is reacted with methylamine hydrochloride (1.5 equiv) in methanol using sodium cyanoborohydride (NaBH₃CN) as a reducing agent.
-
Workup : The mixture is acidified with HCl, extracted with diethyl ether, and basified to isolate the amine (78% yield).
Alternative Route :
-
Gabriel Synthesis : Cycloheptylmethyl bromide (1.0 equiv) is treated with potassium phthalimide in DMF, followed by hydrazinolysis to release the amine (70% yield).
Coupling of Furan-3-Sulfonyl Chloride and Cycloheptylmethylamine
Sulfonamide Formation
The key step involves nucleophilic substitution of the sulfonyl chloride with cycloheptylmethylamine:
-
Reaction Conditions :
Procedure :
Furan-3-sulfonyl chloride (1.0 equiv) is dissolved in anhydrous MeCN (0.3 M). Cycloheptylmethylamine (1.1 equiv) and DIPEA (2.5 equiv) are added dropwise. The mixture is stirred under N₂ until completion (monitored by TLC). The solvent is evaporated, and the residue is partitioned between ethyl acetate and 1M HCl. The organic layer is washed with brine, dried over MgSO₄, and concentrated to afford the crude product.
Purification
-
Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent.
-
Recrystallization : Dissolve in hot ethanol and cool to −20°C (85% purity to >98%).
Optimization and Challenges
Solvent and Base Selection
Side Reactions and Mitigation
-
Hydrolysis of Sulfonyl Chloride : Moisture control via anhydrous conditions and molecular sieves.
-
Over-Alkylation : Use of stoichiometric amine (1.1 equiv) to minimize di-substitution.
Spectroscopic Characterization
NMR Data (CDCl₃)
IR Spectroscopy
Alternative Synthetic Routes
Sulfonyl Fluoride Intermediate
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group undergoes nucleophilic substitution at the sulfur center. Key reactions include:
Reaction with Grignard Reagents
In tetrahydrofuran (THF) at -10°C, the sulfonamide reacts with methyl magnesium chloride to form substitution products. The reaction proceeds via cleavage of the S-N bond, yielding alkylated furan derivatives .
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| THF, -10°C → RT, N₂ atmosphere | Methyl MgCl (3M in THF) | 4-(1-hydroxy-1-methylethyl)furan-2-sulfonamide | 85% |
Hydrolysis
Acidic hydrolysis (e.g., HCl) converts sulfonamide intermediates to sulfonic acids, while basic conditions (NaHSO₃) facilitate reductive cleavage .
Oxidation and Reduction Reactions
The furan ring and sulfonamide group participate in redox processes:
Furan Ring Oxidation
Under oxidative conditions (e.g., O₃ or NO₃ radicals), the furan moiety undergoes ring-opening to form diketones or maleic anhydride derivatives. Rate coefficients for furan + NO₃ reactions are ~1.49×10⁻¹² cm³ molecule⁻¹ s⁻¹ .
Sulfonamide Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide to thiol derivatives, though this is less common due to steric hindrance from the cycloheptylmethyl group.
Cycloaddition Reactions
The furan ring acts as a diene in Diels-Alder reactions:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Reflux in toluene | Bicyclic oxanorbornene adduct |
This reactivity is attenuated compared to unsubstituted furans due to electron-withdrawing effects of the sulfonamide group .
Functional Group Transformations
Sulfonamide Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH yields N-alkylated sulfonamides :
textR-X + Sulfonamide → R-SO₂-NR'₂ (R = alkyl, R' = cycloheptylmethyl)
Urea Formation
Treatment with isocyanates in THF generates sulfonylureas, leveraging the nucleophilicity of the sulfonamide nitrogen .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, producing SO₂, CO, and furan fragments.
Mechanistic Insights
-
Electrophilic Aromatic Substitution : Sulfonamide deactivates the furan ring, directing electrophiles to the 5-position .
-
Steric Effects : The cycloheptylmethyl group impedes reactions at the sulfonamide nitrogen, favoring S-centered reactivity .
Comparative Reactivity
| Reaction Type | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| NO₃ Radical Addition | <1.4×10⁻¹⁶ (furan-3-sulfonamide) | |
| OH Radical Addition | ~2.3×10⁻¹¹ (analogous compounds) |
Scientific Research Applications
Medicinal Chemistry
N-(cycloheptylmethyl)furan-3-sulfonamide is primarily recognized for its potential therapeutic applications. It functions as a sulfonamide, a class of compounds known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Sulfonamides have historically been used as antibiotics. Recent studies indicate that derivatives of sulfonamides, including this compound, exhibit significant antibacterial activity against a range of pathogens. For instance, sulfonamides inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial growth .
Anticancer Properties
Research has shown that compounds similar to this compound can act as inhibitors of specific kinases involved in cancer progression. For example, the inhibition of casein kinase 1 (CK1) has been linked to the treatment of hematological cancers and solid tumors . The ability of these compounds to selectively target cancer cells while sparing normal cells makes them promising candidates for further development.
Chemical Synthesis and Modifications
The synthesis of this compound involves various methods that enhance its chemical properties and biological efficacy.
Synthetic Routes
Recent advancements in synthetic methodologies allow for the efficient production of sulfonamides through chemoselective reactions. For instance, the use of sulfonyl halides in nucleophilic substitution reactions has been explored to create libraries of sulfonamide derivatives with varied biological activities .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the furan ring or the cycloheptyl group can significantly impact the compound's biological activity and selectivity towards target enzymes or receptors .
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of this compound in various therapeutic contexts.
Mechanism of Action
The mechanism of action of N-(cycloheptylmethyl)furan-3-sulfonamide is primarily related to its sulfonamide group. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, which is essential for bacterial growth and replication, thereby exerting an antibacterial effect.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Antimicrobial Activity: The oxazole-containing sulfonamide (C₁₇H₁₇N₃O₄S₂) demonstrates antimicrobial properties, likely due to the electron-withdrawing oxazole ring enhancing interaction with bacterial enzymes .
- Metabolic Stability : Derivatives like 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-3-sulfonamide undergo hydroxylation and acetylation metabolically, as shown in metabolite profiling studies . The bulky cycloheptylmethyl group in the target compound could hinder enzymatic degradation, though this remains speculative without direct data.
Structural Impact on Physicochemical Properties
- Solubility : The trifluoromethyl-isoxazole substituent in C₈H₅F₃N₂O₄S introduces strong electronegativity, reducing solubility in polar solvents compared to the cycloheptylmethyl group, which may enhance solubility in lipid-rich environments .
- Synthetic Accessibility : The synthesis of furan-3-sulfonamide derivatives often involves sulfonylation of furan intermediates, as seen in impurity profiling studies (e.g., Fig. 7 in ). The cycloheptylmethyl moiety may require specialized alkylation steps, increasing synthetic complexity .
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for preparing N-(cycloheptylmethyl)furan-3-sulfonamide, and how can reaction conditions be optimized for yield?
-
Methodological Answer :
Sulfonamide synthesis typically involves coupling a sulfonyl chloride with an amine. For this compound, furan-3-sulfonyl chloride can react with cycloheptylmethylamine under basic conditions (e.g., Na₂CO₃ or Et₃N) in anhydrous THF or DCM. Key parameters include:- Temperature : 0–25°C to minimize side reactions.
- pH Control : Maintain pH 8–10 to ensure deprotonation of the amine .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) .
Table 1 summarizes optimized conditions:
Reagent Ratio (amine:sulfonyl chloride) Solvent Base Yield (%) 1:1.2 DCM Et₃N 65–75 1:1.1 THF Na₂CO₃ 70–80
Advanced : How can regioselectivity challenges in sulfonamide coupling be addressed for structurally complex amines like cycloheptylmethylamine?
- Use steric and electronic modulation:
Structural Characterization
Basic : What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for furan protons (δ 6.5–8.0 ppm) and cycloheptylmethyl CH₂ (δ 1.2–2.5 ppm).
- ¹³C NMR : Sulfonamide S=O groups appear at δ 40–50 ppm .
Advanced : How can hydrogen-bonding networks in the crystal lattice influence the compound’s stability?
- Analyze packing motifs via crystallography:
Structure-Activity Relationships (SAR)
Basic : How do substituents on the furan or cycloheptyl groups affect biological activity?
- Methodological Answer :
- Furan Modifications : Electron-withdrawing groups (e.g., Cl at C5) enhance electrophilicity and target binding.
- Cycloheptyl Chain : Longer alkyl chains improve lipophilicity (logP >3) but may reduce solubility. Use HPLC logP assays to balance these .
Advanced : Can computational docking predict binding affinities of this compound derivatives?
- Perform molecular dynamics simulations (e.g., AutoDock Vina):
Data Contradictions and Resolution
Basic : How should researchers address conflicting solubility data reported for this compound?
- Methodological Answer :
Advanced : What strategies resolve discrepancies in enzymatic inhibition assays?
- Orthogonal Assays : Combine fluorescence quenching, SPR, and ITC to cross-validate Ki values.
- Meta-Analysis : Statistically aggregate data from multiple labs using tools like RevMan .
Analytical and Pharmacokinetic Profiling
Basic : Which HPLC conditions are optimal for purity analysis?
- Methodological Answer :
Advanced : How can metabolic stability in human liver microsomes be assessed?
- In Vitro Protocol :
Impurity Profiling
Basic : What are common impurities in synthetic batches, and how are they identified?
- Methodological Answer :
Advanced : Can QSAR models predict toxicity of process-related impurities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
